MALT1 Protease Inhibition: Sub-50 nM Ki Differentiates This Compound from Lower-Affinity Hydrazinopyridine Analogs
2-(4-Hydrazinylbutyl)pyridine hydrochloride (designated Compound 118 in US10711036) exhibits a MALT1 inhibition Ki of 46 nM, positioning it as an intermediate-potency inhibitor within the patent series [1]. This affinity is 2.4-fold lower than the most potent analog in the series (Compound 116, Ki = 10 nM) but 2.1-fold higher than Compound 147 (Ki = 24 nM) [2]. The 46 nM Ki value confirms that the 2-substituted pyridine scaffold with a butylene-hydrazine side chain retains meaningful target engagement, while offering a structurally distinct chemotype from the more potent but synthetically more complex analogs [3].
| Evidence Dimension | MALT1 Protease Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 46 nM |
| Comparator Or Baseline | Compound 116: Ki = 10 nM; Compound 147: Ki = 24 nM |
| Quantified Difference | 4.6-fold lower affinity than Compound 116; 1.9-fold higher affinity than Compound 147 |
| Conditions | In vitro MALT1 protease inhibition assay; [MALT1] = 100 nM |
Why This Matters
For MALT1-targeted drug discovery programs, this compound offers a validated intermediate-affinity starting point with a distinct substitution pattern that may circumvent intellectual property constraints associated with the most potent disclosed analogs.
- [1] BindingDB. BDBM453060 (US10711036, Compound 118). Ki = 46 nM for MALT1 inhibition. View Source
- [2] BindingDB. BDBM453058 (US10711036, Compound 116), Ki = 10 nM; BDBM453093 (US10711036, Compound 147), Ki = 24 nM. View Source
- [3] US Patent 10711036. Pyridine rings containing derivatives as MALT1 inhibitors. Filed 2018-04-11, issued 2020-07-14. View Source
